molecular formula C22H22F3N5O2 B2946957 1-(4-((6-Isopropoxy-2-methylpyrimidin-4-yl)amino)phenyl)-3-(2-(trifluoromethyl)phenyl)urea CAS No. 1021060-02-5

1-(4-((6-Isopropoxy-2-methylpyrimidin-4-yl)amino)phenyl)-3-(2-(trifluoromethyl)phenyl)urea

Cat. No. B2946957
CAS RN: 1021060-02-5
M. Wt: 445.446
InChI Key: OJGGYWNNWFWNCU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-((6-Isopropoxy-2-methylpyrimidin-4-yl)amino)phenyl)-3-(2-(trifluoromethyl)phenyl)urea is a useful research compound. Its molecular formula is C22H22F3N5O2 and its molecular weight is 445.446. The purity is usually 95%.
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Scientific Research Applications

Chemical Structure and Reactivity

  • The compound's structure is related to carbamoylated 2‐phenylaminopyridines. These compounds have shown specific reactions towards electrophiles like carbonyl chloride and aryl isocyanates, with their exocyclic nitrogen acting as the nucleophile. This suggests potential in synthetic chemistry for developing new compounds (Mørkved, 1986).

Pyrimidine Derivatives and Reactions

  • Research on pyrimidine derivatives, closely related to the chemical structure , shows interactions with phenyl isocyanate, leading to products like 2-anilino-4-ethoxy-6-methylpyrimidine. This indicates the compound's potential in the formation of various pyrimidine-based structures, which are significant in medicinal chemistry (Yamanaka, Niitsuma, Sakamoto, 1979).

Kinetics in Pyrimidine Rearrangements

  • Studies on the kinetics of rearrangement in isopyrimidines to pyrimidines provide insights into the behavior of pyrimidine structures under certain conditions, which could be relevant for understanding the behavior of the compound in various environments (Schuchmann et al., 1984).

Hydrogen Bonding and Molecular Interaction

  • Investigations into the complexation-induced unfolding of heterocyclic ureas reveal how such compounds can form hydrogen-bonded complexes. This property might be applicable to the compound , especially in the context of molecular self-assembly and design of supramolecular structures (Corbin et al., 2001).

Synthesis and Characterization of Derivatives

  • The synthesis of cytosine derivatives from uracils, involving reactions with compounds like isopropyl iodide, provides a methodological insight into the possible synthetic routes and derivatizations that can be applied to the compound in focus (Zav’yalov et al., 1972).

Anion Recognition and Supramolecular Chemistry

  • The study of substituted phenyl urea and thiourea silatranes highlights the anion recognition properties of such compounds, which could be relevant in the development of sensors or materials with specific anion-binding capabilities (Singh et al., 2016).

properties

IUPAC Name

1-[4-[(2-methyl-6-propan-2-yloxypyrimidin-4-yl)amino]phenyl]-3-[2-(trifluoromethyl)phenyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22F3N5O2/c1-13(2)32-20-12-19(26-14(3)27-20)28-15-8-10-16(11-9-15)29-21(31)30-18-7-5-4-6-17(18)22(23,24)25/h4-13H,1-3H3,(H,26,27,28)(H2,29,30,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJGGYWNNWFWNCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)OC(C)C)NC2=CC=C(C=C2)NC(=O)NC3=CC=CC=C3C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22F3N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-((6-Isopropoxy-2-methylpyrimidin-4-yl)amino)phenyl)-3-(2-(trifluoromethyl)phenyl)urea

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